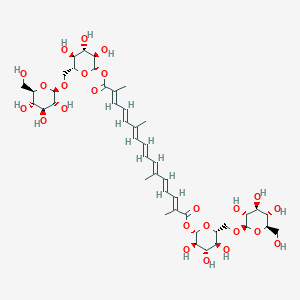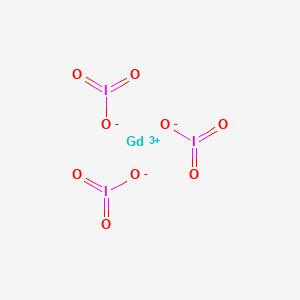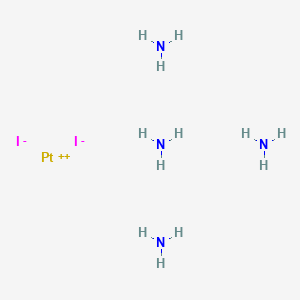
1,4-双((2,3-环氧丙氧基)甲基)环己烷
描述
Synthesis Analysis
The synthesis of related cyclohexane derivatives often involves multi-step chemical processes, including condensation and epoxy ring formation. For instance, the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone showcases a complex reaction pathway that might share similarities with the synthesis of 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, including steps like ring-opening, functionalization, and subsequent cyclization (Contreras et al., 2001).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including 1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane, is characterized by cyclohexane rings modified with functional groups that significantly impact their chemical behavior. Studies on related compounds, such as the analysis of the crystal structure of 1,1’-bis(3-methyl-4-hydroxyphenyl) cyclohexane, reveal insights into bond lengths, bond angles, and the geometry of intermolecular interactions, providing a basis for understanding the structural dynamics of similar cyclohexane-based compounds (Parsania et al., 2016).
Chemical Reactions and Properties
Chemical reactions of cyclohexane derivatives, including epoxidation and cross-linking, are crucial for their application in polymer science. For example, the synthesis and characterization of 1,1-bis(3-methyl-4-cyanatophenyl)cyclohexane-epoxy-bismaleimide matrices demonstrate the potential for creating advanced polymer matrices with enhanced thermal and mechanical properties, indicating the reactivity and versatility of cyclohexane-based compounds in polymer modification (Dinakaran et al., 2004).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Detailed studies on compounds like 1,1’-bis(3-methyl-4-hydroxyphenyl) cyclohexane help elucidate these properties through crystallographic analysis, offering insights into how the structure impacts the physical characteristics of similar compounds (Parsania et al., 2016).
科学研究应用
通信用光学粘合剂:中村、村田和丸野 (1989) 讨论了使用类似于 1,4-双((2,3-环氧丙氧基)甲基)环己烷的基体树脂合成光学粘合剂,并指出它们在光通信应用中具有出色的折射率匹配和耐用性 (中村、村田和丸野,1989)。
电气应用环氧树脂层压板:卡加塔拉和帕萨尼亚 (2001) 评估了与 1,4-双((2,3-环氧丙氧基)甲基)环己烷相关的环氧树脂的机械和电气性能,发现它们具有优异的绝缘性能和良好的耐化学性 (卡加塔拉和帕萨尼亚,2001)。
双(三甲基甲硅烷氧基)化合物合成:刘和雅格 (1964) 合成了类似于 1,4-双((2,3-环氧丙氧基)甲基)环己烷的化合物,提供了对其与已知化合物相比的性质的见解 (刘和雅格,1964)。
高性能环氧树脂:孔等人 (2016) 合成了含有与 1,4-双((2,3-环氧丙氧基)甲基)环己烷相关环脂族烃的新型环氧单体,并指出它们具有高热稳定性和低介电常数,使其适用于电子应用 (孔等人,2016)。
双螺环过氧化物合成:格里斯贝克等人 (2008) 开发了新型双螺环 1,2,4-三恶唑烷,该工艺可能与 1,4-双((2,3-环氧丙氧基)甲基)环己烷等化合物有关,可用于化学和材料科学 (格里斯贝克等人,2008)。
不对称氢甲酰化研究:林等人 (1979) 在铑催化的不对称氢甲酰化中使用了类似于 1,4-双((2,3-环氧丙氧基)甲基)环己烷的手性配体,突出了其在催化应用中的潜力 (林等人,1979)。
晶体堆积研究:莱、莫尔和蒂金克 (2006) 探索了与 1,4-双((2,3-环氧丙氧基)甲基)环己烷相关的异构化合物的晶体堆积,揭示了对材料科学很重要的分子相互作用的见解 (莱、莫尔和蒂金克,2006)。
安全和危害
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane is classified under the GHS07 hazard category. It carries the warning signal word and the hazard statement H317, indicating that it may cause an allergic skin reaction. Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
属性
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-2-12(6-16-8-14-10-18-14)4-3-11(1)5-15-7-13-9-17-13/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQXWYQIIUJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1COCC2CO2)COCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29357-35-5 | |
| Record name | Oxirane, 2,2′-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29357-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044805 | |
| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,4-Bis((2,3-epoxypropoxy)methyl)cyclohexane | |
CAS RN |
14228-73-0 | |
| Record name | 1,4-Cyclohexanedimethanol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14228-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2'-(1,4-cyclohexanediylbis(methyleneoxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[1,4-cyclohexanediylbis(methyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-[Cyclohexane-1,4-diylbis(methanediyloxymethanediyl)]dioxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,3-epoxypropoxy)methyl]cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)






![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)


